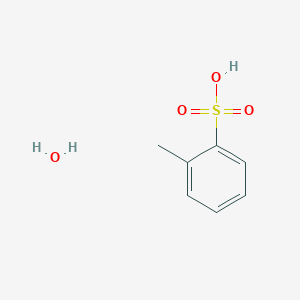
2-Methylbenzenesulfonic acid hydrate
Cat. No. B2661426
Key on ui cas rn:
1914148-59-6
M. Wt: 190.21
InChI Key: VNJOEUSYAMPBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05370903
Procedure details


Toluenesulfonic acid monohydrate was prepared by dripping 6 moles toluene over a period of 1 hour into a mixture of 3.75 moles sulfuric acid and 2.25 moles fuming sulfuric acid at a mixture temperature of 45° C. to 60° C. and then ageing for an additional 30 minutes at 45° C. Into this product was then dripped the mixture of 1 mole trichlorosilane and 6.6 moles toluene over a period of 5 hours at 30° C. followed by ageing for 30 minutes at 45° C. After cooling and layer separation, the toluenesulfonic acid layer (lower layer) was removed. In order to remove the acid present in the upper layer, it was washed with suitable quantities of sulfuric acid/water (50/50 weight ratio), then sulfuric acid/water (25/75 weight ratio), and finally water. The water was then completely eliminated by azeotropic drying for 1 hour to afford a toluene solution. Removal of the toluene from this toluene solution by reduced pressure (vacuum pump) at 60° C. gave hydrogen silsesquioxane resin A. This hydrogen silsesquioxane resin A had a number-average molecular weight (Mn) of 1,650, and the value of its weight-average molecular weight/number-average molecular weight ratio (Mw /Mn) was 19.4.






Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S:8](=O)(=[O:11])([OH:10])[OH:9].Cl[SiH](Cl)Cl>>[OH2:9].[C:1]1([CH3:7])[C:6]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
3.75 mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl[SiH](Cl)Cl
|
|
Name
|
|
|
Quantity
|
6.6 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at a mixture temperature of 45° C. to 60° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
by ageing for 30 minutes at 45° C
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
layer separation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the toluenesulfonic acid layer (lower layer) was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In order to remove the acid present in the upper layer, it
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with suitable quantities of sulfuric acid/water (50/50 weight ratio)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by azeotropic drying for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a toluene solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the toluene from this toluene solution by reduced pressure (vacuum pump) at 60° C.
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O.C=1(C(=CC=CC1)S(=O)(=O)O)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
